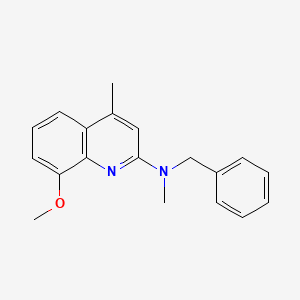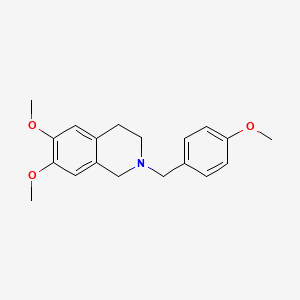
N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine, also known as BMQ, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. BMQ belongs to the family of quinoline derivatives that have been extensively studied for their pharmacological properties.
Wirkmechanismus
The mechanism of action of N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling. Additionally, N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine has been shown to have several biochemical and physiological effects. In cancer cells, N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine has been shown to induce cell cycle arrest and apoptosis. It has also been shown to inhibit the migration and invasion of cancer cells. In bacteria, N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine has been shown to inhibit the growth and replication of various strains, including Staphylococcus aureus and Escherichia coli. In terms of physiological effects, N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine has been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine is its versatility. It can be used in various fields and applications, including pharmacology, biochemistry, and materials science. Additionally, N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine is relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine is its potential toxicity. Although it has been shown to have anticancer and antimicrobial activities, its toxicity profile has not been fully characterized.
Zukünftige Richtungen
There are several future directions for the study of N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine. In pharmacology, N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine could be further studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine could be studied for its potential use in the treatment of viral infections, such as COVID-19. In biochemistry, N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine could be further studied for its potential use as a fluorescent probe for the detection of other biomolecules, such as proteins and lipids. In materials science, N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine could be further studied for its potential use in the development of OLEDs and other optoelectronic devices.
In conclusion, N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine and its applications in various fields.
Synthesemethoden
N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine can be synthesized using several methods, but the most common one involves the reaction of 8-hydroxyquinoline with benzyl chloride, followed by the reaction of the resulting product with dimethylamine and methanol. The final product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine has been studied for its potential applications in various fields, including pharmacology, biochemistry, and materials science. In pharmacology, N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine has been shown to exhibit anticancer, antitumor, and antimicrobial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. In biochemistry, N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine has been used as a fluorescent probe for the detection of DNA and RNA. In materials science, N-benzyl-8-methoxy-N,4-dimethyl-2-quinolinamine has been studied for its potential use in organic light-emitting diodes (OLEDs).
Eigenschaften
IUPAC Name |
N-benzyl-8-methoxy-N,4-dimethylquinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-14-12-18(21(2)13-15-8-5-4-6-9-15)20-19-16(14)10-7-11-17(19)22-3/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQWSPXYVMJKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)N(C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-8-methoxy-N,4-dimethylquinolin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-dichloro-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5786908.png)

![N'-{[2-(4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5786930.png)

![2-{5-[2-cyano-2-(3-nitrophenyl)vinyl]-2-furyl}benzonitrile](/img/structure/B5786939.png)
![5-[(2-allylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5786944.png)

![N-(4-cyanophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5786969.png)
![4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)phenyl thiocyanate](/img/structure/B5786972.png)
![1-[2-(trifluoromethyl)benzyl]azocane](/img/structure/B5786979.png)

![1-(4-fluorophenyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B5786988.png)